molecular formula C6H4N2OS B3051686 2-(Thiophen-2-yl)-1,3,4-oxadiazole CAS No. 35403-88-4

2-(Thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B3051686
CAS No.: 35403-88-4
M. Wt: 152.18 g/mol
InChI Key: WEQPIOPUIOFSKA-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains both a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry and material science due to its unique structural properties and potential applications in various fields. The presence of both sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,3,4-oxadiazole varies depending on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In material science, its electronic properties are exploited in the design of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    Thiophene: A five-membered ring containing sulfur, similar to the thiophene ring in 2-(Thiophen-2-yl)-1,3,4-oxadiazole.

    1,3,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, similar to the oxadiazole ring in this compound.

Comparison: this compound combines the properties of both thiophene and oxadiazole rings, resulting in unique chemical reactivity and biological activity. Its dual heterocyclic structure allows for a broader range of applications compared to compounds containing only one of these rings. The presence of both sulfur and nitrogen atoms enhances its ability to interact with various molecular targets, making it a versatile compound in both medicinal chemistry and material science.

Properties

IUPAC Name

2-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c1-2-5(10-3-1)6-8-7-4-9-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPIOPUIOFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384864
Record name 2-(Thiophen-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35403-88-4
Record name 2-(Thiophen-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(Thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(Thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(Thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(Thiophen-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-(Thiophen-2-yl)-1,3,4-oxadiazole

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